4-Amino-2,5-difluorobenzotrifluoride

Physical Properties Purification Formulation

4-Amino-2,5-difluorobenzotrifluoride (CAS 114973-22-7) is a fluorinated aromatic amine, also known as 2,5-difluoro-4-(trifluoromethyl)aniline. Its molecular formula is C7H4F5N, with a molecular weight of 197.10 g/mol.

Molecular Formula C7H4F5N
Molecular Weight 197.1 g/mol
CAS No. 114973-22-7
Cat. No. B051432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-difluorobenzotrifluoride
CAS114973-22-7
Molecular FormulaC7H4F5N
Molecular Weight197.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)N)F)C(F)(F)F
InChIInChI=1S/C7H4F5N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2
InChIKeyFPEXXFHBKBTGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-difluorobenzotrifluoride (CAS 114973-22-7): A Fluorinated Aromatic Amine Building Block for Synthesis


4-Amino-2,5-difluorobenzotrifluoride (CAS 114973-22-7) is a fluorinated aromatic amine, also known as 2,5-difluoro-4-(trifluoromethyl)aniline [1]. Its molecular formula is C7H4F5N, with a molecular weight of 197.10 g/mol [1]. The compound is characterized by an amino group (-NH2) and two fluorine atoms in the 2- and 5-positions on a benzene ring that also bears a trifluoromethyl (-CF3) group [1]. It is a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2].

Why Substitution with Other Difluoro-aminobenzotrifluorides is Not Straightforward for 4-Amino-2,5-difluorobenzotrifluoride


The specific pattern of fluorine and amino group substitution on the benzotrifluoride ring critically dictates the compound's electronic properties, reactivity, and physical characteristics . Simple substitution with a positional isomer, such as 4-amino-2,6-difluorobenzotrifluoride or 5-amino-2,4-difluorobenzotrifluoride, will result in a different compound with a distinct melting point, boiling point, and electronic profile, which can lead to unexpected outcomes in a synthetic pathway or a final product's performance . The 2,5-difluoro substitution pattern is often preferred for specific applications, such as in OLED materials, due to its influence on the electronic properties of derived molecules [1].

Quantitative Evidence for the Differentiated Utility of 4-Amino-2,5-difluorobenzotrifluoride


Differentiation in Physical State and Melting Point for Purification and Formulation

4-Amino-2,5-difluorobenzotrifluoride is a liquid at standard conditions [1], a key differentiator from some close analogs. For example, 4-amino-2,6-difluorobenzotrifluoride (CAS 123950-44-7) is a solid with a reported melting point of 66°C . This difference in physical state is critical for handling, purification, and formulation, with the liquid target being more amenable to continuous flow processes or formulations requiring a solvent-free liquid intermediate [2].

Physical Properties Purification Formulation

Differentiation in Boiling Point for Distillation-Based Purification

The boiling point of 4-amino-2,5-difluorobenzotrifluoride is reported as 196°C [1] to 185.3°C at 760 mmHg [2], a range that is significantly higher than that of some positional isomers. For instance, 5-amino-2,4-difluorobenzotrifluoride (CAS 261944-56-3) has a reported boiling point of 181°C [3]. This 15°C difference is substantial enough to allow for effective separation via distillation from reaction mixtures containing isomeric byproducts .

Thermal Properties Distillation Purification

Electronic Differentiation: Influence on Reactivity and Material Properties

The 2,5-difluoro substitution pattern in 4-amino-2,5-difluorobenzotrifluoride is specifically cited for its ability to tune the electronic properties of derived materials, particularly in OLEDs [1]. While quantitative data on its electronic parameters is not publicly available in a direct comparative study, class-level inference from the behavior of fluorinated anilines indicates that the position of fluorine atoms strongly modulates the HOMO-LUMO gap and charge transport properties of conjugated polymers [2]. This is in contrast to non-fluorinated analogs like 4-(trifluoromethyl)aniline, which lacks the electron-withdrawing fluorine atoms on the ring and would produce materials with vastly different electronic characteristics .

Electronic Properties Reactivity OLED Materials

Validated Synthesis Route from a Distinct Precursor

A specific and scalable synthetic route for 4-amino-2,5-difluorobenzotrifluoride has been demonstrated via the reaction of 2,4,5-trifluorobenzotrifluoride (CAS 112290-07-0) with ammonia in tetrahydrofuran at 140°C, yielding the target compound with an isolated yield of 154 g (representing a substantial portion of the reaction mixture) . This method is distinct from the preparation of isomers like 5-amino-2,4-difluorobenzotrifluoride, which may require different starting materials or conditions .

Synthesis Precursor Process Chemistry

Primary Application Scenarios for 4-Amino-2,5-difluorobenzotrifluoride Based on Its Differentiated Properties


Synthesis of Advanced OLED Materials

The 2,5-difluoro substitution pattern in this aniline derivative is a key structural motif for tuning the electronic properties of organic semiconductors [1]. Researchers developing new OLED emitters and charge-transport materials should prioritize 4-amino-2,5-difluorobenzotrifluoride over non-fluorinated or differently fluorinated anilines to achieve the specific optoelectronic characteristics required for high-performance displays [2].

Continuous Flow and Process Chemistry

The liquid physical state of this compound at room temperature makes it an ideal candidate for continuous flow synthesis platforms [3]. Its use can eliminate the need for solid handling and dissolution steps, streamlining reaction sequences and improving process safety and efficiency compared to solid isomeric analogs like 4-amino-2,6-difluorobenzotrifluoride .

Pharmaceutical Intermediate Manufacturing

As a fluorinated aromatic amine, it serves as a versatile building block for creating drug candidates with enhanced metabolic stability and bioavailability [4]. Its distinct boiling point (196°C) allows for efficient purification by distillation, ensuring high purity for downstream GMP synthesis, a critical advantage over lower-boiling positional isomers that may be harder to separate from reaction byproducts [5].

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